N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-3-carboxamide
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Overview
Description
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-3-carboxamide is a complex organic compound that features a unique combination of benzothiazole and chromene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole intermediate, followed by the formation of the chromene moiety. The final step involves the coupling of these two intermediates under specific reaction conditions, such as the use of a suitable base and solvent .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate these targets’ activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[(2Z)-3,5-Dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide: This compound shares structural similarities but differs in its functional groups and specific applications.
N-[(2Z)-3-(2-Methoxyethyl)-5-nitro-1,3-thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide: Another structurally related compound with distinct chemical properties and uses.
Uniqueness
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-3-carboxamide is unique due to its specific combination of benzothiazole and chromene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S/c1-22-13-8-15(25-2)16(26-3)9-17(13)28-20(22)21-19(24)12-10-27-14-7-5-4-6-11(14)18(12)23/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWJJKPISALTNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)C3=COC4=CC=CC=C4C3=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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